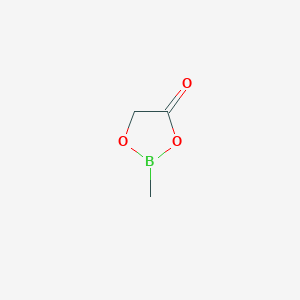![molecular formula C12H10N4O3 B14596173 5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide CAS No. 60524-35-8](/img/structure/B14596173.png)
5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- is a chemical compound with the molecular formula C12H10N4O3 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is known for its unique structural properties, which include a nitro group at the 5-position and a pyridinylmethyl group at the N-position of the carboxamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- typically involves the nitration of 3-pyridinecarboxamide followed by the introduction of the pyridinylmethyl group. One common method includes the following steps:
Nitration: 3-Pyridinecarboxamide is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position.
N-Alkylation: The nitrated product is then subjected to N-alkylation using 4-pyridinemethanol or a similar reagent under basic conditions to attach the pyridinylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Major Products
Reduction: 3-Pyridinecarboxamide, 5-amino-N-(4-pyridinylmethyl)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Pyridinecarboxylic acid and 4-pyridinemethanol.
科学的研究の応用
3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinylmethyl group may enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
3-Pyridinecarboxamide: Lacks the nitro and pyridinylmethyl groups, resulting in different chemical and biological properties.
5-Nitro-3-pyridinecarboxamide: Contains the nitro group but lacks the pyridinylmethyl group, affecting its reactivity and applications.
N-(4-Pyridinylmethyl)-3-pyridinecarboxamide:
Uniqueness
3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- is unique due to the combination of the nitro and pyridinylmethyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry. Its structural features enable it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
特性
CAS番号 |
60524-35-8 |
|---|---|
分子式 |
C12H10N4O3 |
分子量 |
258.23 g/mol |
IUPAC名 |
5-nitro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O3/c17-12(15-6-9-1-3-13-4-2-9)10-5-11(16(18)19)8-14-7-10/h1-5,7-8H,6H2,(H,15,17) |
InChIキー |
HOODJRSOHBDOSW-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1CNC(=O)C2=CC(=CN=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




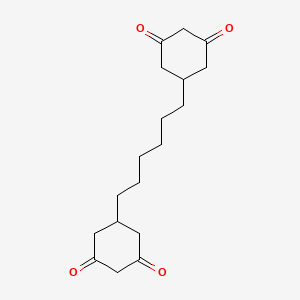
![2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine](/img/structure/B14596109.png)
![3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene](/img/structure/B14596119.png)
![5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate](/img/structure/B14596120.png)
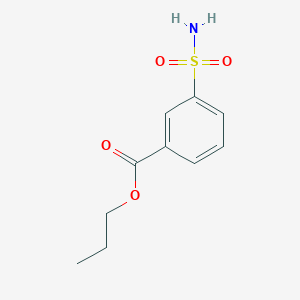
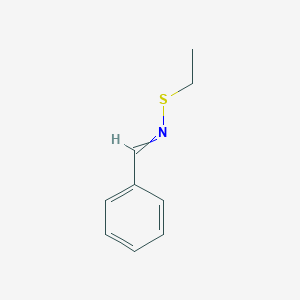
![1-(Chloromethyl)-2-[(3-methoxyphenyl)sulfanyl]benzene](/img/structure/B14596140.png)
![Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14596142.png)
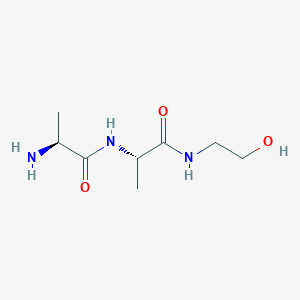
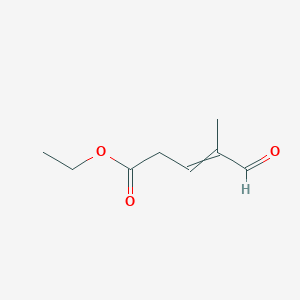
![N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B14596165.png)
